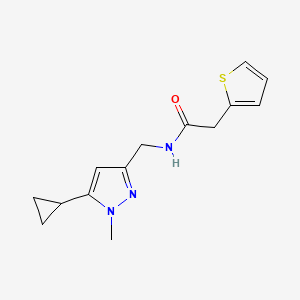

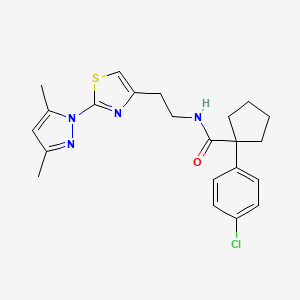

![molecular formula C17H16N2OS B2415840 Piperidino(thieno[2,3-b]quinolin-2-yl)methanone CAS No. 478079-47-9](/img/structure/B2415840.png)

Piperidino(thieno[2,3-b]quinolin-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

An efficient, mild, and convenient protocol for the synthesis of aryl(thieno[2,3-b]quinolin-2-yl)methanone and 2-(2-aroyl-2,3-dihydrothieno[2,3-b]quinolin-3-yl)-1-arylethanone derivatives from readily available starting materials via a sequential multi-component reaction has been developed . The products were obtained with excellent yield (85–95%) within short reaction times (25-30 min) in DMF at room temperature .Molecular Structure Analysis

The electronic absorption, excitation, and fluorescence properties of two 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones have been investigated in solvents of various polarity and hydrogen-bonding abilities . Based on quantum chemistry calculations carried out with the DFT and TD-DFT/B3lyp/6–31 + G (d,p) methods, compounds exist in two rotamers: anti and syn, separated by ca. 5–6 kcal mol −1 energy barriers in favor of the anti-conformer .Aplicaciones Científicas De Investigación

Spectroscopic Properties and Quantum Chemistry Calculations

Piperidino(thieno[2,3-b]quinolin-2-yl)methanone and related compounds have been explored for their electronic absorption, excitation, and fluorescence properties in various solvents. These studies are significant for understanding the excited-state behavior and photophysical properties of these compounds. Quantum chemistry calculations using methods like DFT and TD-DFT/B3lyp provide insights into the molecular orbital energies and intramolecular interactions, which are crucial for their potential applications in materials science and molecular electronics (I. A. Z. Al-Ansari, 2016).

Synthesis and Chemical Properties

Efficient synthesis protocols for Piperidino(thieno[2,3-b]quinolin-2-yl)methanone derivatives have been developed. These protocols focus on high yields and short reaction times, indicating potential for large-scale production. The chemical properties of these compounds, such as stability and reactivity, are characterized using various spectroscopic methods, which is essential for their application in pharmaceuticals and chemical industries (A. Alizadeh & A. Roosta, 2018).

Propiedades

IUPAC Name |

piperidin-1-yl(thieno[2,3-b]quinolin-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS/c20-17(19-8-4-1-5-9-19)15-11-13-10-12-6-2-3-7-14(12)18-16(13)21-15/h2-3,6-7,10-11H,1,4-5,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXSEMSRJXAPRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC3=CC4=CC=CC=C4N=C3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperidino(thieno[2,3-b]quinolin-2-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-[1-(4-Fluorosulfonyloxyphenyl)-1-hydroxyethyl]-1-methylpyrrolidine](/img/structure/B2415757.png)

![(2Z)-7-(diethylamino)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2415768.png)

![(E)-1,1,1-trifluoro-4-[4-(2-pyrimidinyl)piperazino]-3-buten-2-one](/img/structure/B2415769.png)

![7-[(4-Chlorophenyl)pyrrolidinylmethyl]quinolin-8-ol](/img/structure/B2415771.png)

![3-[(5-Methyl-1,2-oxazol-3-yl)amino]-5-(2-methylpropyl)cyclohex-2-en-1-one](/img/structure/B2415774.png)

![1-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-(1-methylindol-3-yl)ethanone](/img/structure/B2415776.png)

![5-methyl-N-(6-methylbenzo[d]thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2415778.png)